Yohimbic acid hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1082279-65-9 |
|---|---|
Molecular Formula |
C20H25ClN2O3 |
Molecular Weight |
376.9 |
IUPAC Name |
(1S,15R,18S,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C20H24N2O3.ClH/c23-17-6-5-11-10-22-8-7-13-12-3-1-2-4-15(12)21-19(13)16(22)9-14(11)18(17)20(24)25;/h1-4,11,14,16-18,21,23H,5-10H2,(H,24,25);1H/t11-,14-,16-,17-,18+;/m0./s1 |
InChI Key |
SLOZVDSGAMIMPO-GPRFVYSASA-N |
SMILES |
C1CC(C(C2C1CN3CCC4=C(C3C2)NC5=CC=CC=C45)C(=O)O)O.Cl |
Isomeric SMILES |
C1C[C@@H]([C@@H]([C@@H]2[C@@H]1CN3CCC4=C([C@@H]3C2)NC5=CC=CC=C45)C(=O)O)O.Cl |
Canonical SMILES |
C1CC(C(C2C1CN3CCC4=C(C3C2)NC5=CC=CC=C45)C(=O)O)O.Cl |
Other CAS No. |
1082279-65-9 |
Origin of Product |
United States |
Chemical Structure and Stereochemistry of Yohimbic Acid Hydrochloride
Core Pentacyclic Monoterpenoid Indole (B1671886) Alkaloid Skeleton
Yohimbic acid hydrochloride is built upon a pentacyclic monoterpenoid indole alkaloid framework. nih.govnih.gov This intricate skeleton is biosynthetically derived from the amino acid tryptophan and the secoiridoid monoterpene secologanin. nih.govresearchgate.net The core structure consists of five fused rings, creating a rigid and complex topology. The fundamental yohimban (B1201205) ring system is a hallmark of this class of alkaloids, and in the case of yohimbic acid, it is specifically a 17-α-hydroxyyohimban-16-α-carboxylic acid structure. nih.gov The hydrochloride salt is formed by the protonation of one of the nitrogen atoms, typically the more basic tertiary amine, which enhances its solubility in polar solvents. wikipedia.org
| Feature | Description |
| Core Skeleton | Pentacyclic Monoterpenoid Indole Alkaloid |
| Biosynthetic Precursors | Tryptophan and Secologanin |
| Fundamental Ring System | Yohimban |
| Specific Structure | 17-α-hydroxyyohimban-16-α-carboxylic acid |
| Chiral Center | Position |
| 1 | C3 |
| 2 | C15 |
| 3 | C16 |
| 4 | C17 |
| 5 | C20 |
Advanced Structural Elucidation via Spectroscopic and Computational Methods
Modern analytical techniques have been instrumental in providing a detailed understanding of the molecular structure and properties of this compound.
Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, serves as a powerful tool for characterizing the molecular structure of this compound. scispace.com The molecule, containing 54 atoms, exhibits 156 normal modes of vibration, all of which are active in both Raman and IR spectroscopy. nih.govscispace.com Experimental and theoretical studies have assigned specific vibrational frequencies to different functional groups and structural components of the molecule. scispace.com
For instance, the C-H stretching vibrations of the aromatic ring are observed in the Raman spectrum at approximately 3057 and 3031 cm⁻¹ and in the IR spectrum at 3087 and 3066 cm⁻¹. nih.govscispace.com The C=C stretching vibrations of the aromatic ring appear around 1636, 1571, and 1499 cm⁻¹ in the Raman spectrum and 1624, 1572, and 1496 cm⁻¹ in the IR spectrum. nih.gov The stretching vibration of the alcoholic O-H group is observed as a weak band in the IR spectrum at 3670 cm⁻¹. scispace.com These detailed vibrational assignments provide a molecular fingerprint of this compound, confirming its structural integrity.
| Vibrational Mode | Raman (cm⁻¹) | Infrared (cm⁻¹) |
| Aromatic C-H Stretch | 3057, 3031 | 3087, 3066 |
| Aromatic C=C Stretch | 1636, 1571, 1499 | 1624, 1572, 1496 |
| Alcoholic O-H Stretch | - | 3670 (weak) |
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) methods, have been employed to model the geometry and electronic structure of this compound. scispace.comnih.govnepjol.info These computational approaches allow for the optimization of the molecular geometry and the calculation of various molecular properties. researchgate.net
Studies have shown that the optimized structural parameters, such as bond lengths and bond angles, calculated using these methods are in good agreement with experimental data obtained from X-ray diffraction. scispace.com For example, the difference between the calculated and experimental bond lengths is typically not more than 0.04 Å. scispace.com DFT calculations, which include some effects of electron correlation, generally provide results that are in closer agreement with experimental values compared to the HF approach. scispace.com The total energy of the molecule has been calculated using both methods, with DFT yielding a lower energy value, indicating a more stable predicted structure. scispace.comresearchgate.net
| Computational Method | Key Application |
| Density Functional Theory (DFT) | Geometry optimization, vibrational frequency calculation, electronic properties |
| Ab Initio Hartree-Fock (HF) | Geometry optimization, electronic structure calculation |
Frontier molecular orbital (HOMO-LUMO) analysis provides insights into the electronic properties and reactivity of a molecule. nih.gov The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key orbitals involved in chemical reactions. libretexts.org For this compound, the charge density of the HOMO is primarily located on the indole part of the molecule and the hydrochloride group. researchgate.net In contrast, the charge density of the LUMO is more concentrated on the indole moiety and the carbonyl group. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. nih.gov A smaller gap suggests that the molecule is more easily excitable and potentially more reactive. Computational studies have calculated the HOMO-LUMO energy gap for this compound, providing valuable information about its electronic transitions and chemical behavior. nih.govresearchgate.net
| Molecular Orbital | Primary Location of Charge Density |
| HOMO | Indole moiety, Hydrochloride group |
| LUMO | Indole moiety, Carbonyl group |
Molecular electrostatic potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and to predict its reactive sites. chemrxiv.org The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of varying potential. researchgate.net
For this compound, the MEP map shows that the most negative potential (typically colored red) is located around the oxygen atoms of the carboxyl and hydroxyl groups, indicating these are the regions most susceptible to electrophilic attack. researchgate.netresearchgate.net Conversely, the regions of positive potential (typically colored blue) are found near the hydrogen atoms, particularly the one attached to the protonated nitrogen, signifying sites for potential nucleophilic interaction. researchgate.netresearchgate.net This detailed mapping of the electrostatic potential provides a valuable tool for understanding the intermolecular interactions of this compound. researchgate.net
Lack of Publicly Available Crystallographic Data for this compound
Despite a thorough search of scientific literature and crystallographic databases, detailed experimental X-ray crystallography data for this compound is not publicly available. As a result, a data table and a detailed discussion on the experimental structure validation for this specific compound cannot be provided at this time.
Single-crystal X-ray diffraction is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and the absolute configuration of chiral molecules, which is crucial for confirming the stereochemistry of complex natural products like yohimbic acid. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. From this pattern, the electron density distribution within the crystal is calculated, revealing the positions of the individual atoms.
The resulting structural information is typically deposited in crystallographic databases such as the Cambridge Structural Database (CSD) for organic and metal-organic compounds. However, a search for this compound in these repositories did not yield any published crystal structures.
Without access to the raw crystallographic data or a publication detailing the single-crystal X-ray analysis of this compound, any presentation of its crystal structure would be speculative and not based on the required experimental validation. Further research and publication in this specific area are needed to provide the detailed crystallographic information requested.
Advanced Analytical Techniques for Characterization and Quantification
Chromatographic Methodologies
Chromatography is a cornerstone of analytical chemistry, enabling the separation of components within a mixture. For yohimbic acid hydrochloride and its parent compounds, various chromatographic techniques have been developed and validated, each offering distinct advantages in terms of sensitivity, selectivity, and speed.
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a robust and widely used method for the analysis of yohimbine (B192690) and its degradation products, including yohimbic acid. aensiweb.comnih.gov This technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. nih.gov The separation is typically achieved on a C18 column, a type of reversed-phase column where the stationary phase is nonpolar. aensiweb.comresearchgate.net
Different mobile phase compositions have been successfully employed. A common approach involves a mixture of an organic solvent, such as methanol or acetonitrile, and an aqueous buffer. nih.govresearchgate.netuctm.edu For instance, a mobile phase consisting of 60% methanol and 40% sodium acetate has been used, as has a 70:30 ratio of methanol to water. nih.govresearchgate.net Another validated method utilized a mobile phase of water and methanol (55:45 v/v) containing 0.5% triethylamine, with UV detection set at 270 nm. researchgate.net The retention time for yohimbine in these systems is typically short, often around 4 to 6 minutes, allowing for rapid analysis. aensiweb.comnih.gov The degradation product, yohimbinic acid, has been shown to have a different retention time, enabling its separation and quantification. researchgate.net
| Stationary Phase | Mobile Phase | Flow Rate | Detection Wavelength (nm) | Retention Time (Yohimbine) | Reference |
|---|---|---|---|---|---|
| C18 | Methanol:Water (70:30 v/v) | Not Specified | Not Specified | 4.2 min | nih.gov |
| C18 (4.6x150 mm, 5 µm) | 0.5% aq. Triethylamine (pH 3.0):Methanol (65:35 v/v) | 1 ml/min | Fluorescence (Ex: 280, Em: 360) | 6.1 min | aensiweb.com |
| C18 (4.6x150 mm, 5 µm) | Water:Methanol (55:45 v/v) with 0.5% Triethylamine | 1.0 ml/min | 270 nm | Not Specified | researchgate.net |
| Gemini C18 (5 µm) | Methanol:Sodium Acetate (60:40 v/v) | Not Specified | Not Specified | 5 min | researchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variations (LC-MS/MS) provide enhanced selectivity and sensitivity, making them powerful tools for identifying and quantifying yohimbine analogs, including yohimbic acid. researchgate.netnih.gov These methods couple the separation power of HPLC with the mass-analyzing capability of a mass spectrometer. researchgate.net Techniques like Liquid Chromatography-Quadrupole Ion Trap Mass Spectrometry (LC-QIT/MS) and Liquid Chromatography/Quadrupole Time-of-Flight (LC/QTOF-MS) have been employed. researchgate.netnih.gov
In these analyses, yohimbic acid can be identified as an analog of yohimbine. researchgate.netnih.gov Using LC/QTOF-MS, researchers can identify various indole (B1671886) alkaloids and use the isomeric response to distinguish between authentic bark extracts and products adulterated with yohimbine HCl. nih.gov The mass spectrometer identifies compounds based on their mass-to-charge ratio (m/z). For yohimbine, the protonated molecular ion [M+H]+ is observed at m/z 355, with major fragment ions confirmed at m/z 224, 212, and 144 in positive-ion mode. researchgate.net These methods are highly sensitive, with limits of detection (LODs) reaching levels lower than 100 parts per trillion (ppt). nih.gov
| Technique | Key Findings | Ions Monitored (Yohimbine) | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| LC-QIT/MS | Identification of yohimbine and its analogs like yohimbic acid. | [M+H]+ at m/z 355; Fragments at m/z 224, 212, 144 | 0.1 ng/mL | researchgate.net |
| LC/QTOF-MS | Characterization of indole alkaloids; identification of yohimbic acid as an analog. | Not Specified | < 100 ppt | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) is another effective technique for the analysis of alkaloids from Pausinystalia yohimbe. nih.govnih.gov In GC-MS, the sample is vaporized and separated in a gaseous mobile phase. The separation is typically performed on a capillary column, such as a methyl silicone column. nih.gov Following separation, the compounds are detected by a mass spectrometer.
This method has been successfully used for both qualitative and quantitative analysis of yohimbine. nih.govnih.gov The limit of detection for yohimbine using GC-MS has been reported to be as low as 0.6 µg/mL. nih.gov The technique's different selectivity compared to liquid chromatography can provide complementary separation profiles, which is beneficial for the comprehensive phytochemical characterization of extracts. nih.govsemanticscholar.org
| Technique | Stationary Phase | Detection | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| GC-MS | Methyl silicone capillary column | Mass Spectrometry (MS) / Nitrogen-Phosphorus (N-P) | 0.6 µg/mL | nih.govnih.gov |
Capillary Electrophoresis (CE) represents a different class of separation techniques that utilize an electric field to separate compounds based on their size and charge. researchgate.net For the analysis of yohimbine alkaloids, non-aqueous capillary electrophoresis (NACE) has been shown to be effective. nih.gov This approach uses a running buffer compatible with organic solvents, such as a mixture of methanol containing ammonium acetate and glacial acetic acid. nih.govsemanticscholar.org
Micellar Electrokinetic Chromatography (MEKC) is a modification of CE that allows for the separation of neutral analytes. wikipedia.orgisfcppharmaspire.com This is achieved by adding a surfactant, such as sodium dodecyl sulfate (SDS), to the buffer at a concentration above its critical micelle concentration. wikipedia.orgisfcppharmaspire.com The analytes partition between the micelles (a pseudo-stationary phase) and the surrounding aqueous buffer (the mobile phase), enabling separation. wikipedia.org While CE is suitable for charged molecules, MEKC expands the applicability to neutral compounds by combining principles of electrophoresis and chromatography. nih.govnih.gov For yohimbine, NACE has demonstrated a limit of detection of 1.0 µg/mL. nih.gov
| Technique | Background Electrolyte (BGE) | Detection | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| Non-Aqueous CE (NACE) | Methanol with 20 mM Ammonium Acetate and Glacial Acetic Acid | Diode Array Detection | 1.0 µg/mL | nih.gov |
Spectrophotometric Approaches
Spectrophotometric methods measure the absorption of light by a compound to determine its concentration and characterize its structure. UV-Visible spectroscopy is a fundamental technique in this category.
UV-Visible spectroscopy is used to obtain the absorption spectrum of a compound, which provides information about its electronic transitions. The UV spectrum of yohimbine hydrochloride has been characterized in various solvents. researchgate.netresearchgate.net In an ethanol solution, absorption band peaks have been observed at 228 nm, 280 nm, and 289 nm. researchgate.net Similarly, in methanol and sulfuric acid, band maxima were reported at 225 nm, 282 nm, and 289 nm. researchgate.net These characteristic absorption maxima (λmax) are crucial for developing quantitative spectrophotometric and chromatographic methods that use UV detectors. researchgate.net
| Solvent | Absorption Maxima (λmax) | Reference |
|---|---|---|
| Ethanol | 228 nm, 280 nm, 289 nm | researchgate.net |
| Methanol and H₂SO₄ | 225 nm, 282 nm, 289 nm | researchgate.net |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Yohimbine |
| Yohimbine hydrochloride |
| Yohimbinic acid |
| Ajmalicine |
| Methanol |
| Acetonitrile |
| Triethylamine |
| Sodium Acetate |
| Ammonium Acetate |
| Acetic Acid |
| Sodium Dodecyl Sulfate (SDS) |
| Sulfuric Acid |
Derivative and Derivative Ratio Spectrophotometry for Quantification
Derivative spectrophotometry has emerged as a valuable technique for the quantification of yohimbine hydrochloride, particularly in the presence of its degradation products. pjps.pk This method enhances the resolution of overlapping spectra, which is a common challenge when analyzing the parent drug alongside its degradants. pjps.pk The zero-order absorption spectra of yohimbine hydrochloride and its acidic, alkaline, and photo-degradation products show severe overlap, interfering with direct quantification. pjps.pk By calculating the first (D¹) or second (D²) derivative of the absorbance spectrum with respect to wavelength, the spectral details are accentuated, allowing for the determination of the drug at wavelengths where the degradation products have zero-crossing points. pjps.pk
One validated method utilized the first derivative (D¹) spectrophotometry to determine yohimbine hydrochloride in the presence of its alkaline and photodegradation products by measuring the amplitude at 291.20 nm (a zero-crossing point for the degradants). pjps.pk Similarly, the second derivative (D²) at 233.4 nm was used for quantification in the presence of the photodegradate. pjps.pk
Derivative ratio spectrophotometry offers an additional layer of selectivity, especially for resolving the interference from acid-induced degradation products. pjps.pk This technique involves dividing the absorption spectrum of the mixture by a standard spectrum of one of the components (the divisor) and then calculating the derivative of the resulting ratio spectrum. plantextractwholesale.com For instance, the first derivative of the ratio spectra has been successfully used to quantify yohimbine HCl in a concentration range of 2.0–20.0 µg/ml in the presence of its acid, alkaline, and photo-degradates using a 2.0 µg/ml solution of the respective degradate as the divisor. pjps.pkplantextractwholesale.com
These spectrophotometric methods have been validated according to International Conference on Harmonization (ICH) guidelines, demonstrating good accuracy and precision for the intended application. pjps.pk
Table 1: Validation Parameters for Derivative Spectrophotometric Quantification of Yohimbine HCl pjps.pk
| Parameter | First Derivative (D¹) | Second Derivative (D²) |
|---|---|---|
| Concentration Range (µg/ml) | 4.0–20.0 | 2.0–20.0 |
| Wavelength (nm) | 291.20 | 233.40 |
| Application | Quantification in presence of alkaline degradate | Quantification in presence of photo-degradate |
Extraction and Purification Methodologies
The isolation of yohimbine from natural sources, primarily the bark of Pausinystalia yohimbe, involves several key extraction and purification steps to separate the target alkaloid from the complex plant matrix. pjps.pkwikipedia.org
Acid-base extraction is a fundamental technique for the selective isolation of alkaloids like yohimbine. pjps.pkgoogle.com This method leverages the basic nature of the nitrogen atoms in the alkaloid structure. google.com The general process involves first extracting the total components from the powdered bark with a solvent, often methanol. pjps.pk The resulting extract is then subjected to an acid-base treatment. pjps.pk
In a typical procedure, the methanol extract is diluted with water and acidified. pjps.pkgoogle.com This converts the yohimbine base into its salt form (e.g., yohimbine hydrochloride), which is soluble in the aqueous acidic phase. pjps.pk Non-alkaloidal components and neutral impurities can then be removed by washing with a non-polar organic solvent, such as n-hexane, in which the yohimbine salt is insoluble. pjps.pk Subsequently, the acidic aqueous layer is rendered alkaline by adding a base, such as ammonium hydroxide. pjps.pk This deprotonates the yohimbine salt, converting it back to the free base form, which is less soluble in water and more soluble in organic solvents. pjps.pkresearchgate.net The yohimbine free base is then extracted from the aqueous alkaline solution using an immiscible organic solvent like chloroform. pjps.pkgoogle.com Evaporation of the organic solvent yields a relatively pure, alkaloid-rich fraction. pjps.pk This process effectively separates yohimbine from other plant components, resulting in a cleaner extract for further analysis or purification. pjps.pkgoogle.com
Column chromatography is a crucial step for the purification of yohimbine from crude extracts. plantextractwholesale.comgoogle.com This technique separates compounds based on their differential adsorption to a stationary phase. plantextractwholesale.com Macroporous adsorbent resins are frequently employed for this purpose. google.comgoogle.com
In one patented method, after an initial extraction, the filtered solution is passed through a resin column. google.com Impurities are washed away, and the adsorbed yohimbine is then eluted using an ethanol-water solution (e.g., 5-60% ethanol). google.com The fraction containing the yohimbine is collected, concentrated, and dried. google.com Different types of resins can be used, including strongly-acidic cation exchange resins and macroporous absorption resins, which can significantly improve the purity of the final product. google.comgoogle.com The choice of eluting solvent and its concentration is critical for achieving effective separation. google.com For example, after initial washing, impurities might be removed with a 0-50% methanol or ethanol solution, followed by elution of the target compound with a 70-80% methanol solution at a slightly alkaline pH. google.com This chromatographic step is vital for producing high-purity yohimbine hydrochloride suitable for pharmaceutical use. google.com
The initial extraction of yohimbine from its primary natural source, the bark of the Pausinystalia yohimbe tree, commonly utilizes solvent extraction methods. pjps.pkgreenskybio.com Methanol is a frequently used solvent due to its effectiveness in extracting a broad range of alkaloids. pjps.pk To enhance extraction efficiency, particularly for yohimbine which exists as a salt in the plant, acidulated methanol is often employed. nih.gov For instance, a mixture of methanol and hydrochloric acid (100:0.1 v/v) has been used to effectively extract yohimbine from powdered yohimbe bark. nih.gov
The process typically involves grinding the dried bark into a fine powder to increase the surface area for solvent interaction. plantextractwholesale.com The powdered bark is then soaked or sonicated with the chosen solvent (e.g., methanol, ethanol) for a specified period to allow the active compounds to dissolve. greenskybio.comnih.gov Other solvents such as ethanol are also used. greenskybio.com A patented method describes heating and extracting powdered bark with a mixed solvent of an acid and an alcohol aqueous solution (e.g., 30% ethanol solution with HCl at pH 3). google.com After extraction, the solid plant material is filtered off, and the resulting liquid extract is carried forward for purification. google.com The choice of solvent and extraction conditions (e.g., temperature, pH) are critical factors that influence the yield and purity of the crude yohimbine extract. google.comgreenskybio.com
Development of Stability-Indicating Assays for Yohimbine Hydrochloride and its Degradation Products
The development of stability-indicating assay methods (SIAMs) is essential for ensuring the purity, potency, and safety of pharmaceutical products. google.com For yohimbine hydrochloride, this involves creating analytical procedures that can accurately quantify the drug in the presence of its degradation products, which may form under various stress conditions. pjps.pkgoogle.com
Forced degradation studies are a key component of developing these assays. Yohimbine hydrochloride is subjected to stress conditions such as acidic and alkaline hydrolysis, oxidation, and photolysis to intentionally produce its degradants. pjps.pk For example, degradation can be induced by refluxing the drug in 1 M HCl or 1 M NaOH, or by exposing it to UV radiation. pjps.pk One of the identified degradation products resulting from hydrolysis is yohimbic acid.
High-Performance Liquid Chromatography (HPLC) is the predominant technique for stability-indicating assays of yohimbine hydrochloride due to its high resolving power. pjps.pkgoogle.com A typical HPLC method involves a C18 column and a mobile phase optimized to separate the intact yohimbine hydrochloride from all potential degradation products. pjps.pkgoogle.com One validated method used a mobile phase composed of water and methanol (55:45 v/v) containing 0.5% triethylamine, with UV detection at 270 nm. pjps.pk Another sensitive HPLC method employed a mobile phase of 0.5% aqueous triethylamine (pH 3.0) and methanol (65:35 v/v) with fluorescence detection, which successfully separated yohimbine (retention time ~6.1 minutes) from its acid and alkaline hydrolysis products (retention time ~4.12 minutes). google.com The specificity of these methods is confirmed by the absence of interference between the peaks for yohimbine and its degradants, demonstrating their stability-indicating capability. google.com
Table 2: HPLC Conditions for Stability-Indicating Assay of Yohimbine HCl pjps.pkgoogle.com
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Stationary Phase | C18 (4.6 x 150 mm, 5 µm) | Bondapak C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Water:Methanol (55:45 v/v) with 0.5% triethylamine | 0.5% aq. triethylamine (pH 3.0):Methanol (65:35 v/v) |
| Flow Rate | 1.0 ml/min | 1.0 ml/min |
| Detection | UV at 270 nm | Fluorescence (Ex: 280 nm, Em: 360 nm) |
| Retention Time (Yohimbine HCl) | Not specified | 6.1 minutes |
| Retention Time (Degradants) | Not specified | 4.12 minutes |
Table of Compounds
Molecular and Cellular Mechanisms of Action Non Human and in Vitro Studies
Adrenergic Receptor Antagonism and Selectivity Profiling
The most pronounced mechanism of action for yohimbic acid hydrochloride is its competitive antagonism of α-adrenergic receptors, with a marked preference for the α2 subtype over the α1 subtype. tandfonline.com This interaction is foundational to its sympathomimetic effects.
This compound demonstrates a high affinity for all three subtypes of the α2-adrenergic receptor: α2A, α2B, and α2C. abcam.commdpi.com Radioligand binding assays have quantified its interaction with these human receptor subtypes, revealing potent binding. The pKi values, which represent the negative logarithm of the inhibition constant (Ki), indicate a strong binding affinity. For human α2-adrenergic receptors, the pKi values for yohimbine (B192690) have been reported as 8.52 for α2A, 8.00 for α2B, and 9.17 for α2C subtypes. abcam.com Another study reported similar high affinities with pKi values of 8.2–8.5 for α2A, 8.7 for α2B, and 9.6 for α2C. nih.gov This potent antagonism at α2-adrenergic receptors is a key feature of its molecular action. Research has focused on developing analogs of yohimbic acid to enhance selectivity for the α2A receptor subtype, highlighting the compound's broad interaction with the α2 family. nih.gov
| Receptor Subtype | pKi Value (Source 1) abcam.com | pKi Value (Source 2) nih.gov |
|---|---|---|
| α2A | 8.52 | 8.2–8.5 |
| α2B | 8.00 | 8.7 |
| α2C | 9.17 | 9.6 |
While its primary action is as an α2-antagonist, this compound also interacts with α1-adrenergic receptors, albeit with moderate to weak affinity. nih.govwikipedia.org Studies indicate that at higher concentrations, it can act as an antagonist at α1-adrenoceptors. nih.gov The binding affinity for α1-adrenergic receptor subtypes is considerably lower than for the α2 subtypes. Reported pKi values for yohimbine at α1 receptors are 6.7 for α1A, 6.8 for α1B, and 6.8 for α1D. nih.gov This demonstrates a clear selectivity for the α2- over the α1-adrenergic receptors.
By blocking presynaptic α2-adrenergic autoreceptors on sympathetic neurons, this compound inhibits the negative feedback mechanism that normally suppresses norepinephrine (B1679862) (noradrenaline) release. nih.govbc9.co This blockade leads to an increased release of norepinephrine into the synaptic cleft, resulting in enhanced sympathetic nervous system outflow. nih.govbc9.codrugbank.com This action has been demonstrated in various research models, where administration of yohimbine leads to a significant increase in plasma norepinephrine levels. nih.gov This elevation in norepinephrine is a direct consequence of its α2-antagonist activity and underlies many of its systemic effects observed in non-human studies. tandfonline.comscience.gov
Interactions with Other Monoaminergic Receptor Systems
This compound has been shown to bind to multiple serotonin (B10506) (5-HT) receptor subtypes. It demonstrates moderate affinity for 5-HT1A, 5-HT1B, and 5-HT1D receptors. nih.govwikipedia.org It acts as a partial agonist at the 5-HT1A receptor and an antagonist at the 5-HT1B and 5-HT1D receptors. wikipedia.org The reported pKi values for these interactions are 7.3 for 5-HT1A, 6.8 for 5-HT1B, and 7.6 for 5-HT1D. nih.gov It also has weak affinity for other serotonin receptors such as 5-HT1E, 5-HT2A, 5-HT2B, 5-HT5A, and 5-HT7. wikipedia.org
The interaction of this compound with dopamine (B1211576) receptors is less pronounced than its effects on adrenergic and some serotonin receptors. nih.gov It exhibits moderate to weak affinity for dopamine D2 and D3 receptors, acting as an antagonist at the D2 receptor. wikipedia.orgnih.gov The reported pKi value for the D2 receptor is 6.4, while its affinity for the D3 receptor is considered weak. wikipedia.orgnih.gov In some in vitro models, yohimbine has been shown to possess postsynaptic dopamine receptor blocking properties, suggesting an action on the D2 receptor. nih.gov
| Receptor | pKi Value |
|---|---|
| 5-HT1A | 7.3 |
| 5-HT1B | 6.8 |
| 5-HT1D | 7.6 |
| Dopamine D2 | 6.4 |
| Dopamine D3 | Weak Affinity |
Enzymatic Interactions and Metabolic Pathways in Research Models
The metabolic fate of yohimbine, the parent compound of this compound, is intricately linked to the cytochrome P450 (CYP) enzyme system, which dictates its transformation and clearance. In vitro and non-human studies have been pivotal in elucidating these pathways.
The primary route for yohimbine metabolism involves hepatic oxidation, a process predominantly mediated by the cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4. mdpi.comnih.gov These enzymes are responsible for breaking down yohimbine in the liver. webmd.com The extent of yohimbine metabolism is influenced by the genetic makeup of an individual's CYP2D6 and CYP3A4 enzymes, with certain genotypes leading to more extensive metabolism. europa.eu This genetic variability can result in significant differences in how individuals process yohimbine, potentially affecting its efficacy and side effect profile. mdpi.comnih.gov For instance, individuals with decreased CYP2D6 activity, known as intermediate metabolizers, may experience reduced metabolic activity and consequently higher plasma concentrations of yohimbine. mdpi.com
The CYP2D6 enzyme plays a critical role in the 11-hydroxylation of yohimbine, a key metabolic pathway. mdpi.comtandfonline.com This process results in the formation of 11-hydroxyyohimbine (B138978), a major, pharmacologically active metabolite. mdpi.comnih.gov The efficiency of this conversion is largely dependent on an individual's CYP2D6 genotype, which can lead to substantial variations in the clearance of yohimbine. tandfonline.com Research has shown that the hydroxylation of yohimbine can also produce other metabolites, such as 10-hydroxyyohimbine (B1664517). europa.eunih.gov Studies comparing the metabolites have found that 11-hydroxyyohimbine possesses α2-adrenoceptor antagonist properties similar to the parent compound. nih.govnii.ac.jp
Research into yohimbic acid analogs has explored ways to improve pharmacological properties, including stability in biological matrices. In one study, researchers focused on creating amino esters of yohimbic acid to enhance selectivity for the ADRA2A receptor. mdpi.com A novel analog, designated as compound 4n, demonstrated high stability in both plasma and microsomes. mdpi.comnih.gov This stability suggests that the compound can remain effective in the bloodstream for a sustained period. mdpi.comnih.gov However, this particular analog also showed moderate-to-low membrane permeability, which could potentially limit its ability to reach its target sites. mdpi.comnih.gov
Table 1: Stability and Permeability of Yohimbine Analog (Compound 4n)
| Parameter | Finding | Implication |
|---|---|---|
| Plasma Stability | High | Suggests sustained effectiveness in the bloodstream. mdpi.comnih.gov |
| Microsomal Stability | High | Indicates resistance to rapid metabolic breakdown in the liver. mdpi.comnih.gov |
| Membrane Permeability | Moderate-to-low | May potentially limit its ability to cross cell membranes and reach targets. mdpi.comnih.gov |
G Protein-Coupled Receptor (GPCR) Modulation
Yohimbine and its derivatives exert significant pharmacological effects through their interaction with G protein-coupled receptors (GPCRs), a large family of receptors involved in numerous physiological processes and disease states, including cancer. tandfonline.comnih.gov
Yohimbine has been identified as an antagonist of several GPCRs that are relevant to cancer progression. nih.gov Studies have reported its ability to inhibit native GPCR targets, including the α-2B adrenergic receptor, the dopamine D2B receptor, and hydroxytryptamine (serotonin) receptors. nih.govnih.govresearchgate.net The antagonism of these receptors underscores the potential of yohimbine as a broad-spectrum agent in cancer research. nih.gov GPCRs are integral in mediating cancer-related events such as cell proliferation and metastasis, making them promising targets for therapeutic intervention. tandfonline.comnih.gov
Table 2: Yohimbine's Antagonistic Activity on Cancer-Relevant GPCRs
| GPCR Target | Receptor Family | Relevance in Cancer | Reference |
|---|---|---|---|
| α-2B adrenergic receptor | Adrenergic | Involved in regulating neurotransmitter release; implicated in carcinogenesis. | nih.govnih.govresearchgate.net |
| dopamine D2B receptor | Dopaminergic | Plays a role in cell signaling; dysregulation linked to various cancers. | nih.govnih.govresearchgate.net |
| hydroxytryptamine receptors | Serotonergic | Modulates cell growth and proliferation; targeted in cancer therapies. | nih.govnih.govresearchgate.net |
To enhance the therapeutic potential and selectivity of yohimbine, researchers have synthesized "ring-distorted" analogs, which involve significant alterations to the compound's natural architecture. This approach aims to reprogram the biological activity of the natural product. researchgate.net
One such study reported the antagonistic activities of yohimbine and its ring-distorted derivatives against GPCRs implicated in cancer. nih.gov A specific analog, Y7g, demonstrated selective antagonistic activity against the arginine vasopressin receptor 2 (AVPR2) with an IC50 of 459 nM and the oxytocin (B344502) receptor (OXTR) with an IC50 of 1.16 µM. researchgate.net These receptors are known to be upregulated in hypoxic cellular environments, which are common in tumors. researchgate.net This finding suggests that modifying the yohimbine scaffold can lead to new compounds that interact with distinct, cancer-relevant targets. researchgate.net
Influence on Adenyl Cyclase Activity and Cyclic AMP Levels
This compound, primarily through its active alkaloid yohimbine, exerts a significant influence on intracellular signaling pathways involving adenyl cyclase and cyclic adenosine (B11128) monophosphate (cAMP). The principal mechanism underlying this effect is its action as a competitive α2-adrenergic receptor antagonist. bc9.codrugbank.com
In non-human and in vitro studies, α2-adrenergic receptors have been identified as being coupled to the inhibition of the enzyme adenyl cyclase. nih.gov These receptors are a key component of a negative feedback loop that regulates the release of norepinephrine from presynaptic neurons. researchgate.net When agonists like norepinephrine bind to α2-adrenergic receptors, they trigger a G-protein-mediated cascade that results in the inhibition of adenyl cyclase activity. This, in turn, reduces the intracellular conversion of adenosine triphosphate (ATP) to cAMP.
Yohimbine counters this inhibitory effect. By binding to and blocking α2-adrenergic receptors, it prevents the receptor-mediated inhibition of adenyl cyclase. drugbank.comresearchgate.netvumc.org This disinhibition leads to an increase in adenyl cyclase activity, resulting in elevated intracellular levels of cAMP. nih.gov This increase in sympathetic outflow is a primary consequence of yohimbine's antagonism at these receptors. bc9.co Studies utilizing radiolabeled [3H]yohimbine have confirmed that the α2-receptors it binds to in tissues like the rat renal cortex are indeed coupled to the inhibition of adenyl cyclase, reinforcing this mechanism of action. nih.gov
Nucleic Acid Interaction Studies
Groove Binding Mechanisms with Deoxyribonucleic Acid (e.g., Calf Thymus DNA)
In vitro studies have demonstrated that yohimbine interacts with deoxyribonucleic acid (DNA) primarily through a groove-binding mechanism. sciety.org This mode of interaction involves the fitting of the yohimbine molecule into one of the grooves of the DNA double helix, typically the minor groove, without inserting itself between the base pairs (intercalation).
Thermodynamic and Kinetic Characterization of DNA Binding
The interaction between yohimbine and DNA has been characterized by its thermodynamic and kinetic properties. Temperature-dependent fluorescence experiments have revealed that the binding process is spontaneous and exothermic. sciety.org The binding is facilitated by both negative enthalpy (ΔH) and positive entropy (ΔS) changes.
Kinetic experiments have confirmed a static type of quenching mechanism for the interaction, indicating the formation of a stable ground-state complex between yohimbine and DNA. researchgate.net The binding affinity is moderate, with binding constants typically in the range of 10^5 M⁻¹. sciety.orgresearchgate.net Studies have also shown that as the temperature increases, the binding affinity decreases, suggesting that the complex becomes less stable at higher temperatures. researchgate.net Salt-dependent fluorescence studies have indicated that non-polyelectrolytic forces, such as hydrophobic interactions and hydrogen bonding, are the dominant forces governing the association between yohimbine and DNA. sciety.org
| Thermodynamic Parameter | Value/Observation | Implication |
| Binding Affinity (Ka) | ~10^5 M⁻¹ | Indicates a moderately strong, stable complex formation. |
| Enthalpy Change (ΔH) | Negative | The binding process is exothermic, releasing heat. |
| Entropy Change (ΔS) | Positive | The binding process leads to an increase in disorder. |
| Gibbs Free Energy (ΔG) | Negative | The interaction is spontaneous. |
| Temperature Dependence | Binding affinity decreases with increasing temperature | Suggests the complex is less stable at higher temperatures. |
| Dominant Forces | Non-polyelectrolytic (hydrophobic, H-bonding) | Electrostatic interactions play a lesser role in the binding. |
Inhibition of DNA Topoisomerase I Activity
Current scientific literature does not provide direct evidence to suggest that this compound or its primary alkaloid, yohimbine, functions as an inhibitor of DNA Topoisomerase I. While the interaction of yohimbine with DNA has been studied, research specifically investigating its effect on the enzymatic activity of DNA Topoisomerase I is not available in the reviewed sources.
Other Cellular and Molecular Targets
Molecular Docking and Dynamics Simulations with Key Protein Targets (e.g., ERK2, PARP1, PIK3α)
In silico studies have explored the potential of yohimbine to interact with various key protein targets implicated in cellular signaling and cancer therapy, including Extracellular signal-regulated kinase 2 (ERK2), Poly (ADP-ribose) polymerase 1 (PARP1), and Phosphoinositide 3-kinase alpha (PIK3α). mdpi.comtandfonline.comnih.gov
Molecular docking simulations have been used to predict the binding affinity and mode of interaction between yohimbine and these proteins. Results from these studies indicate that yohimbine exhibits a strong binding affinity for these targets, as evidenced by low docking scores. mdpi.comtandfonline.comnih.gov For instance, in a comparative study with other phytochemicals, yohimbine displayed the lowest docking scores, ranging from -8.3 to -10.0 kcal/mol, across several anticancer protein targets, including ERK2, PARP1, and PIK3α. tandfonline.comnih.gov
Molecular dynamics simulations have further been employed to assess the stability of the predicted yohimbine-protein complexes. These simulations have confirmed that the complexes formed between yohimbine and targets such as ERK2, PARP1, and PIK3α are stable over the simulation period. mdpi.comtandfonline.comnih.gov This stability suggests a feasible and sustained interaction, highlighting yohimbine's potential as a multi-targeted agent. mdpi.com
| Protein Target | Docking Score Range (kcal/mol) | Simulation Result |
| ERK2 | -8.3 to -10.0 | Stable protein-ligand complex confirmed |
| PARP1 | -8.3 to -10.0 | Stable protein-ligand complex confirmed |
| PIK3α | -8.3 to -10.0 | Stable protein-ligand complex confirmed |
Modulation of Tyrosine Hydroxylase Activity
Yohimbine hydrochloride, a selective α2-adrenergic receptor antagonist, has been shown in non-human and in vitro studies to modulate the activity of tyrosine hydroxylase (TH), the rate-limiting enzyme in the synthesis of catecholamines such as norepinephrine and dopamine. nih.govnih.gov This modulation is a key aspect of its molecular and cellular mechanism of action, primarily stemming from its ability to block presynaptic α2-adrenoceptors. oup.comnih.gov
The primary mechanism by which yohimbine hydrochloride influences TH activity is through the inhibition of the negative feedback loop mediated by α2-adrenergic receptors. oup.com In noradrenergic neurons, norepinephrine released into the synaptic cleft can act on presynaptic α2-autoreceptors to inhibit further norepinephrine release. nih.gov This feedback mechanism also involves the downregulation of TH activity. By blocking these receptors, yohimbine hydrochloride effectively removes this inhibitory signal, leading to an increase in the synthesis and release of norepinephrine. oup.comnih.gov
Research suggests that this upregulation of TH activity is mediated, at least in part, by a cyclic adenosine monophosphate (cAMP)-dependent pathway. nih.govnih.gov The inhibition of α2-adrenergic receptors by yohimbine leads to an increase in intracellular cAMP levels. nih.gov Elevated cAMP can then activate protein kinase A (PKA), which in turn can phosphorylate and activate TH, thereby enhancing its catalytic activity. nih.gov
In vitro and non-human studies have provided evidence for this mechanism. For instance, studies in rat brain preparations have demonstrated that α2-adrenoceptor antagonists can increase TH activity. nih.gov While specific quantitative data on the direct dose-response effect of this compound on tyrosine hydroxylase activity is limited in the available literature, the established mechanism of α2-adrenergic antagonism strongly supports its role in upregulating this key enzyme. One study in rats demonstrated that the administration of yohimbine led to a significant increase in the messenger RNA (mRNA) levels of nerve growth factor (NGF) in the hippocampus, a process that can be linked to noradrenergic activation. nih.gov
The following table summarizes the key findings from non-human and in vitro studies regarding the modulation of tyrosine hydroxylase activity by yohimbine.
| Experimental Model | Key Findings | Implied Mechanism |
| In vitro (General) | Yohimbine-induced α2-adrenergic receptor inhibition upregulates tyrosine hydroxylase (TH). nih.govnih.gov | Blockade of the negative feedback loop on norepinephrine synthesis. oup.comnih.gov |
| In vitro (General) | The upregulation of TH is associated with increased levels of cyclic AMP (cAMP). nih.gov | cAMP-dependent phosphorylation and activation of TH. nih.gov |
| Rat Hippocampus (In vivo) | Administration of yohimbine resulted in a 3-fold increase in nerve growth factor (NGF) mRNA levels. nih.gov | Increased noradrenergic activity, which is a downstream effect of enhanced TH activity. nih.gov |
It is important to note that the direct quantification of the percentage increase in tyrosine hydroxylase activity or expression in response to specific concentrations of this compound is not consistently reported in the reviewed literature. However, the qualitative evidence strongly supports its role as a modulator of this critical enzyme.
Investigations in Non-Human Animal Models
Preclinical studies in non-human animal models have been instrumental in delineating the physiological and neurochemical profile of this compound. A primary and well-documented effect is its influence on the sympathetic nervous system. By acting as an antagonist at α2-adrenergic receptors, yohimbine effectively blocks the negative feedback mechanism for norepinephrine, leading to increased release of this neurotransmitter from sympathetic neurons mdpi.comtandfonline.com. This surge in norepinephrine results in heightened sympathetic activity, often characterized as a "fight or flight" response mdpi.com.
In canine models, administration of yohimbine has been shown to produce distinct cardiovascular effects. Lower doses can increase systolic blood pressure and heart rate, an effect attributed to an increase in sympathetic tone and a decrease in vagal tone nih.gov. Conversely, higher doses have been observed to influence the cardiovascular system in an opposite manner nih.gov. Further studies in dogs suggest that yohimbine can also impair central cardiovascular regulation by acting on the baroreceptor reflex pathway nih.gov. Electrophysiological investigations on isolated canine ventricular myocytes revealed that yohimbine can produce a local anesthetic-like effect, primarily through the inhibition of sodium channels nih.gov.
Research in rodent models has explored its effects on inflammation and metabolic parameters. In arthritic rats, yohimbine treatment was associated with a significant reduction in the expression of pro-inflammatory markers such as COX-2, TNF-α, and NF-κB mdpi.com. In high-fat diet-fed rats, yohimbine was found to alleviate oxidative stress and reduce lipid peroxidation in the liver nih.gov. Animal studies have also noted that yohimbine can produce behavioral effects indicative of anxiety, leading to its use as a pharmacological stressor in research settings to evaluate anxiolytic compounds wikipedia.org.
The metabolic fate and bioavailability of yohimbine have been characterized in various animal models, revealing significant interspecies variability. Following administration, the compound is generally absorbed quickly, with an absorption half-life noted to be around 10 minutes mdpi.commdpi.com. However, its bioavailability is highly variable, with documented ranges from 10% to 90% mdpi.com. This wide variation is largely attributed to extensive first-pass metabolism in the liver umich.edu.
The liver is the primary site of metabolism, where yohimbine is acted upon by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4 examine.com. The major metabolic pathway is oxidation, leading to the formation of metabolites such as 11-hydroxy-yohimbine examine.com. The compound is eliminated rapidly, with a reported elimination half-life of 30-40 minutes, occurring through metabolic breakdown and hepatic clearance with some renal excretion mdpi.com.
Pharmacokinetic studies comparing steers, horses, and dogs have highlighted differences in how these species handle the compound. The total body clearance was found to be highest in steers, followed by horses and then dogs madbarn.comresearchgate.net. The effective half-life was shortest in steers (approx. 47 minutes), intermediate in horses (approx. 53-76 minutes), and longest in dogs (approx. 104 minutes) madbarn.comresearchgate.net. In horses, a study involving intravenous administration showed a terminal elimination half-life of approximately 4.4 hours nih.gov. These pharmacokinetic differences are important considerations in veterinary applications.
Pharmacokinetic Parameters of Yohimbine in Different Animal Species
| Parameter | Steers | Horses | Dogs |
|---|---|---|---|
| Total Body Clearance | 69.6 +/- 35.1 mL/min/kg | 34.0 +/- 19.4 to 39.6 +/- 16.6 mL/min/kg | 29.6 +/- 14.7 mL/min/kg |
| Mean Residence Time | 86.7 +/- 46.2 min | 106.2 +/- 72.1 to 118.7 +/- 35.0 min | 163.6 +/- 49.7 min |
| Effective Half-Life | 46.7 +/- 24.4 min | 52.8 +/- 27.8 to 76.1 +/- 23.1 min | 104.1 +/- 32.1 min |
| Volume of Distribution | 4.9 +/- 1.4 L/kg | 2.7 +/- 1.0 to 4.6 +/- 1.9 L/kg | 4.5 +/- 1.8 L/kg |
Data compiled from studies involving intravenous administration. madbarn.comresearchgate.net
A primary veterinary use of this compound is as a reversal agent for sedation and anesthesia induced by α2-adrenergic receptor agonists wikipedia.org. Drugs like xylazine and detomidine are commonly used in veterinary medicine to produce sedation, muscle relaxation, and analgesia in a wide range of species nih.govwikipedia.org. Yohimbine functions as a specific antagonist at α2-adrenoreceptors, competitively displacing the agonist and reversing its effects, thereby facilitating a rapid recovery richmondvet.com.ar.
This application is documented across numerous species. It is recommended for use in sport horses, dogs, cats, and exotic animals such as deer and elks richmondvet.com.ar. In dogs, yohimbine has been proven effective in reversing xylazine-pentobarbital combination anesthesia, markedly reducing the duration of anesthesia and promoting a smooth recovery avma.org. In horses, it is used to counteract the effects of xylazine and detomidine wikipedia.orgnih.gov. A case report in a horse with prolonged xylazine-induced sedation demonstrated that yohimbine administration eliminated signs of sedation within five minutes nih.gov.
Studies in captive Axis deer have shown that yohimbine effectively reverses anesthesia induced by a ketamine-xylazine combination in a dose-dependent manner avma.org. This application is particularly valuable in nervous or excitable species where chemical immobilization can be associated with higher risks avma.org.
Veterinary Use of Yohimbine for Anesthesia Reversal
| Animal Species | Anesthetic Agent(s) Reversed | Reference |
|---|---|---|
| Dogs | Xylazine, Xylazine-Pentobarbital | richmondvet.com.aravma.org |
| Cats | Xylazine | richmondvet.com.ar |
| Horses | Xylazine, Detomidine | wikipedia.orgrichmondvet.com.arnih.gov |
| Deer / Elks | Xylazine, Ketamine-Xylazine | richmondvet.com.aravma.org |
This table summarizes common veterinary applications.
In Vitro Pharmacological Studies
In vitro receptor binding assays have been crucial for quantifying the affinity of yohimbine for its molecular targets. These studies confirm that its primary pharmacological action is as a competitive and selective antagonist of α2-adrenergic receptors nih.gov. It displays a high binding affinity for all α2-adrenergic receptor subtypes, with a slightly higher affinity for the α2C subtype, followed by α2A and α2B tandfonline.com.
Radioligand binding studies using [3H]yohimbine on human platelet membranes, which are rich in α2-adrenergic receptors, have characterized a single high-affinity binding site with a dissociation constant (Kd) of approximately 6.2 nM nih.gov. Beyond its primary targets, yohimbine also demonstrates moderate affinity for α1-adrenergic receptors and various serotonin (5-HT) and dopamine receptors tandfonline.comwikipedia.orgresearchgate.net. The rank order of binding affinity for several behaviorally relevant monoaminergic receptors has been reported as: α2-NE > 5HT-1A > 5HT-1B > 5HT-1D > D3 > D2 receptors tandfonline.comresearchgate.net. This broader receptor profile may account for some of its complex physiological and neurochemical effects oup.com.
Binding Affinity of Yohimbine for Various Receptors
| Receptor Target | Binding Affinity (Value) | Assay Type / Note |
|---|---|---|
| α2-Adrenergic Receptor (general) | Kd = 6.2 +/- 1.4 nM | [3H]yohimbine binding on human platelets |
| α2-Adrenergic Receptor (general) | IC50 = 0.6 µM | Antagonism of α2 subtypes |
| α2A-Adrenoceptor | Ki = 1.4 nM | Radioligand binding |
| α2B-Adrenoceptor | Ki = 7.1 nM | Radioligand binding |
| α2C-Adrenoceptor | Ki = 0.88 nM | Radioligand binding |
| Serotonin Receptor (5-HT1A) | Moderate Affinity | Rank order comparison |
| Dopamine Receptor (D2) | Moderate Affinity | Rank order comparison |
Kd (dissociation constant) and Ki (inhibition constant) values indicate the concentration required to occupy 50% of receptors. IC50 is the concentration of an inhibitor where the response is reduced by half. Lower values indicate higher binding affinity. mdpi.comtandfonline.comnih.gov
Investigations into the cellular mechanisms of yohimbine have identified its ability to modulate specific intracellular signaling pathways. A notable finding is its effect on vascular smooth muscle cells (VSMCs). Studies have demonstrated that yohimbine can suppress VSMC proliferation and migration stimulated by platelet-derived growth factor-BB (PDGF-BB) nih.gov. This inhibitory effect is mediated through the downregulation of the phospholipase C-γ1 (PLCγ1) signaling pathway nih.gov. This action appears to be independent of its α2-adrenergic receptor antagonism, suggesting additional non-adrenergic mechanisms nih.gov. Further analysis revealed that yohimbine induces cell cycle arrest in the G0/G1 phase in VSMCs, thereby halting their proliferation nih.gov.
Other research has shown that yohimbine does not significantly affect other signaling pathways, such as ERK1/2, AKT, or p38 kinase, indicating a targeted mechanism of action nih.gov. In studies on breast cancer cells, yohimbine was found to inhibit cell proliferation, migration, and invasion nih.gov.
Reporter gene assays are a powerful in vitro tool used to study the activity of specific signaling pathways and transcription factors that may be modulated by a compound mdpi.com. In these assays, a reporter gene (such as luciferase) is linked to a genetic response element that is activated by a specific signaling cascade indigobiosciences.com. When a compound like yohimbine activates or inhibits the pathway, it results in a measurable change in the reporter protein's expression (e.g., light output from luciferase) mdpi.comindigobiosciences.com. This technique allows for the quantitative analysis of a compound's functional activity at specific molecular targets, such as G-protein-coupled receptors, and can elucidate the downstream consequences of receptor binding mdpi.com.
An Examination of this compound in Preclinical Research
Note on the Subject Compound: Scientific literature extensively covers the preclinical and biological activities of the indole (B1671886) alkaloid Yohimbine Hydrochloride. In contrast, direct research into the specific pharmacological actions of its hydrolysis product, this compound, is not widely available. Yohimbine hydrochloride undergoes degradation through hydrolysis at a pH of 6 and 7 to form Yohimbic acid. tandfonline.comnih.gov Consequently, this article details the significant body of research associated with the parent compound, Yohimbine Hydrochloride, as it pertains to the requested preclinical research avenues.
Future Directions in Yohimbic Acid Hydrochloride Research
Development of Highly Selective Receptor Modulators and Ligands
A primary challenge in the clinical use of yohimbine (B192690) is its low receptor selectivity, as it interacts with a range of adrenergic and serotonergic receptors. nih.govnih.gov This lack of specificity can lead to a broad array of physiological effects, some of which may be undesirable. Consequently, a major focus of future research is the design and synthesis of yohimbic acid hydrochloride analogs that exhibit high selectivity for specific receptor subtypes.
Recent structure-activity relationship (SAR) studies have made significant strides in this area. For instance, researchers have identified that amino esters of yohimbic acid can act as potent and selective antagonists for the α2A-adrenoceptor (ADRA2A). nih.gov One particular analog, designated as compound 4n, demonstrated a marked improvement in selectivity compared to the parent compound, yohimbine. nih.gov This analog showed a 6-fold higher selectivity index for ADRA1A/ADRA2A and a 25-fold higher index for ADRA2B/ADRA2A. nih.govnih.gov
These findings are crucial as they pave the way for the development of pharmacological tools that can dissect the specific roles of adrenoceptor subtypes in various physiological and pathological conditions, such as inflammation and sepsis. nih.gov The development of such selective ligands will not only enhance the therapeutic potential of yohimbine-related compounds but also minimize off-target effects.
Table 1: Selectivity Indices of Yohimbine Analogues
| Compound | ADRA1A/ADRA2A Selectivity Index | ADRA2B/ADRA2A Selectivity Index |
|---|---|---|
| Yohimbine | Baseline | Baseline |
| Compound 4n | >556 (6-fold higher than Yohimbine) | 25-fold higher than Yohimbine |
Exploration of Novel and Efficient Stereoselective Synthetic Routes
The complex pentacyclic structure of yohimbine, which contains multiple chiral centers, presents a significant synthetic challenge. nih.gov The development of efficient and stereoselective synthetic routes is paramount for producing specific stereoisomers with desired pharmacological activities. nih.gov Historically, the synthesis of yohimbine has been approached through various strategies, often involving the construction of the DE-ring system followed by the C-ring, or vice versa. nih.govnih.gov
Advanced Computational Modeling for Structure-Activity Relationship (SAR) and Structure-Based Drug Design
Computational tools are becoming increasingly indispensable in modern drug discovery, and their application to this compound research holds immense promise. patsnap.com Structure-Activity Relationship (SAR) studies, which correlate the chemical structure of a molecule with its biological activity, are fundamental to rational drug design. ug.edu.ge By employing computational methods, researchers can build predictive models that guide the synthesis of novel analogs with improved potency and selectivity. oncodesign-services.com
Techniques such as molecular modeling, docking simulations, and virtual screening allow for the in-silico evaluation of how modifications to the yohimbic acid scaffold will affect its interaction with target receptors. patsnap.compharmacologymentor.com These approaches can identify key structural features responsible for binding affinity and selectivity, thereby accelerating the design-synthesis-test cycle. oncodesign-services.com For instance, the successful identification of the selective ADRA2A antagonist, compound 4n, was the result of a SAR study of novel yohimbine analogues. nih.gov
Future directions will involve the use of more sophisticated computational techniques, such as quantitative structure-activity relationship (QSAR) modeling and machine learning algorithms, to develop more accurate predictive models. patsnap.compharmacologymentor.com These advanced computational approaches will facilitate the design of yohimbic acid derivatives with finely tuned pharmacological profiles, tailored for specific therapeutic applications. nih.gov
Uncovering Additional Unidentified Biological Targets and Novel Mechanisms of Action
While yohimbine is well-characterized as an α2-adrenergic receptor antagonist, its pharmacological profile is complex, with interactions reported at other monoaminergic receptors, including serotonin (B10506) and dopamine (B1211576) receptors. nih.govnih.gov The precise mechanisms underlying all of its physiological effects are not yet fully understood, suggesting the existence of additional, unidentified biological targets or novel mechanisms of action. nih.gov
Future research endeavors will likely employ a variety of chemical biology and systems pharmacology approaches to deconstruct the complex polypharmacology of yohimbic acid and its derivatives. Techniques such as chemoproteomics and phenotypic screening can be utilized to identify novel protein binding partners and cellular pathways modulated by these compounds.
Uncovering these additional targets and mechanisms could reveal new therapeutic opportunities for this compound and its analogs. For example, elucidating its role in pathways beyond adrenergic signaling could open up avenues for its use in a wider range of diseases.
Q & A
Basic Research Questions
Q. How to validate analytical methods for assessing the purity of yohimbic acid hydrochloride in compliance with pharmacopeial standards?
- Methodological Answer : Use reverse-phase HPLC with a mobile phase comprising water, dibasic sodium phosphate dihydrate (11.88 g/L), monobasic potassium phosphate (9.08 g/L), sodium dodecyl sulfate (4 g), and acetonitrile (285 mL). System suitability tests should include resolution factors (>2.0) and tailing factors (<2.0) using USP-grade reference standards. Quantify impurities against a 0.2 mg/mL methanolic standard, ensuring individual impurities ≤1.0% and total impurities ≤2.0% . Cross-validate with LC-MS/MS to resolve co-eluting peaks (e.g., differentiation from behenic acid) .
Q. What techniques are recommended for structural elucidation of yohimbic acid derivatives?
- Methodological Answer : Combine degradation studies (e.g., selenium dehydrogenation or Oppenauer oxidation) with spectral analysis. For example, selenium dehydrogenation of yohimbic acid yields ketoyobyrine (m.p. 330°C), identifiable via NMR (¹H/¹³C) and high-resolution mass spectrometry (HR-MS). Compare degradation products with synthetic analogs (e.g., apoyohimbine, m.p. 252°C) to confirm stereochemical configurations .
Q. How to design impurity profiling studies for this compound?
- Methodological Answer : Employ a forced degradation approach under acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (80°C) conditions. Monitor degradation products using HPLC-UV/DAD and confirm structures via tandem mass spectrometry (MS/MS). Use pharmacopeial limits (≤2.0% total impurities) to establish acceptance criteria .
Advanced Research Questions
Q. How to investigate yohimbic acid’s role in gene expression modulation using transcriptomic data?
- Methodological Answer : Process RNA-seq data with the
limmaR/Bioconductor package. Normalize raw counts using the voom method, then apply linear models with empirical Bayes moderation to identify differentially expressed genes (DEGs). Validate findings via gene set enrichment analysis (GSEA) usingclusterProfilerto map DEGs to KEGG pathways (e.g., adrenergic signaling) . Cross-reference with Connectivity Map (cMap) data to predict interactions with G-protein-coupled receptors .
Q. What experimental models are suitable for studying yohimbic acid’s α₂-adrenergic receptor antagonism in neurological disorders?
- Methodological Answer : Use in vivo models (e.g., socially stressed rodents) with this compound (1–5 mg/kg, i.p.) and assess behavioral outcomes (elevated plus maze, forced swim test). Pair with ex vivo receptor binding assays using [³H]-yohimbine in prefrontal cortex homogenates. Include positive controls (e.g., atipamezole) and validate via Western blot for downstream targets like CREB .
Q. How to resolve contradictions in LC-MS/MS identification of yohimbic acid in plant extracts?
- Methodological Answer : Address misidentification (e.g., behenic acid co-elution) using orthogonal techniques:
- Step 1 : Optimize chromatographic separation with a C18 column (2.6 μm, 100 Å) and 0.1% formic acid in water/acetonitrile gradients.
- Step 2 : Perform MS/MS fragmentation (CID energy: 20–35 eV) to distinguish yohimbic acid (m/z 340.5990, major fragment at m/z 212.1) from behenic acid (m/z 340.5990, fragment at m/z 257.3) .
- Step 3 : Validate with deuterated internal standards or NMR-based quantification .
Q. What safety protocols are critical for handling this compound in neuropharmacology studies?
- Methodological Answer :
- Exposure Control : Use respiratory filters (FFP2/N95) during powder handling and conduct experiments in fume hoods.
- Waste Disposal : Collect contaminated materials in sealed containers for incineration (avoid sewage systems).
- First Aid : For skin contact, wash with 10% ethanol followed by soap; for inhalation, administer artificial respiration if apnea occurs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
